molecular formula C21H18ClNO6 B4719236 METHYL 2-(7-{[(4-CHLOROPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE

METHYL 2-(7-{[(4-CHLOROPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE

Cat. No.: B4719236
M. Wt: 415.8 g/mol
InChI Key: SLHFGGAVEDYWBB-UHFFFAOYSA-N
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Description

METHYL 2-(7-{[(4-CHLOROPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of METHYL 2-(7-{[(4-CHLOROPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the chromen-2-one core, followed by the introduction of the 4-chlorophenylcarbamoyl group and the methoxy group. The final step involves the esterification of the acetate group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

METHYL 2-(7-{[(4-CHLOROPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 2-(7-{[(4-CHLOROPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-(7-{[(4-CHLOROPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL 2-(7-{[(4-CHLOROPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE can be compared with other chromen-2-one derivatives, such as:

    METHYL 2-(7-HYDROXY-2-OXO-2H-CHROMEN-4-YL)ACETATE: Similar structure but with a hydroxy group instead of the 4-chlorophenylcarbamoyl group.

    (3-CHLOROPHENYL)-N-[(7-METHOXY-2-OXO-2H-CHROMEN-4-YL)METHYL]-N-METHYLMETHANAMINIUM: Similar structure but with different substituents. These comparisons highlight the unique features of this compound, such as its specific substituents and potential biological activities.

Properties

IUPAC Name

methyl 2-[7-[2-(4-chloroanilino)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO6/c1-12-16-8-7-15(9-18(16)29-21(26)17(12)10-20(25)27-2)28-11-19(24)23-14-5-3-13(22)4-6-14/h3-9H,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHFGGAVEDYWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)Cl)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-(7-{[(4-CHLOROPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
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METHYL 2-(7-{[(4-CHLOROPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
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METHYL 2-(7-{[(4-CHLOROPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
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METHYL 2-(7-{[(4-CHLOROPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
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METHYL 2-(7-{[(4-CHLOROPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
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METHYL 2-(7-{[(4-CHLOROPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE

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